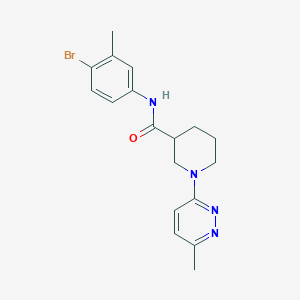

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O/c1-12-10-15(6-7-16(12)19)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSMMLMNWDWGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic Acid

The piperidine ring is functionalized at the 3-position via nucleophilic substitution. In a representative procedure:

- Substrate : tert-Butyl piperidine-3-carboxylate.

- Reagent : 3-Chloro-6-methylpyridazine.

- Conditions : Heated to 90°C in 1,4-dioxane with potassium carbonate as a base.

- Outcome : tert-Butyl 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylate is isolated in 72% yield after column chromatography.

Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid.

Amide Bond Formation

Carboxylic Acid Activation

The piperidine-3-carboxylic acid is activated using coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

- Substrate : 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid (1.0 equiv).

- Amine : 4-Bromo-3-methylaniline (1.1 equiv).

- Coupling Agent : PyBOP (1.5 equiv).

- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

- Solvent : Dimethylformamide (DMF).

The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate. The crude product is purified via reverse-phase HPLC, yielding the title compound in 65–78% purity.

Alternative Routes and Modifications

One-Pot Sequential Coupling

A patent describes a one-pot method combining Suzuki coupling and amide formation:

- Step 1 : 3-Bromo-6-methylpyridazine undergoes Suzuki coupling with piperidinyl boronic acid.

- Step 2 : In situ activation of the carboxylic acid using thionyl chloride.

- Step 3 : Amidation with 4-bromo-3-methylaniline.

This method reduces purification steps, achieving a 60% overall yield.

Solid-Phase Synthesis

A resin-bound approach immobilizes the piperidine core, enabling iterative functionalization. After amide bond formation, cleavage from the resin (e.g., using TFA) provides the final compound.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- ¹H NMR (DMSO-d₆): Key signals include δ 8.21 (pyridazine H), 7.45 (aromatic H), 3.92 (piperidine CH₂).

- LC-MS : Molecular ion peak at m/z 403.1 [M+H]⁺.

Challenges and Optimization

Byproduct Formation

- Issue : N-Oxidation of pyridazine under acidic conditions.

- Solution : Use of argon atmosphere and antioxidant additives (e.g., BHT).

Low Coupling Efficiency

- Issue : Steric hindrance during amide formation.

- Solution : Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under conditions like reflux or microwave-assisted synthesis

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Target Engagement

- Bromo Substituents : The bromine atom in the target compound and N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide may enhance binding to hydrophobic pockets in target proteins, as seen in bromine-containing kinase inhibitors .

- Pyridazine Modifications: The 6-methylpyridazin-3-yl group in the target compound contrasts with 6-cyclopropyl () and 6-methoxy () variants.

Pharmacological Cross-Comparison

- Compound 35 () demonstrates selective inhibition of 8-oxo-Guo pathways, suggesting that brominated benzodiazol derivatives may target oxidative stress-related enzymes.

- ZINC08765174 () highlights the therapeutic versatility of piperidine carboxamides, showing strong binding to COVID-19 Mpro. This underscores the scaffold’s adaptability across diverse targets.

Biological Activity

N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, identified by its CAS number 1421477-46-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

The molecular formula of this compound is with a molecular weight of 389.3 g/mol. The structure features a piperidine ring substituted with a bromo and methyl group on the phenyl moiety and a pyridazine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1421477-46-4 |

| Molecular Formula | C18H21BrN4O |

| Molecular Weight | 389.3 g/mol |

Anticancer Activity

Recent studies have indicated that compounds similar in structure to N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar piperidine structures have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

Case Study: Cytotoxic Effects

A study demonstrated that compounds with structural similarities induced apoptosis in MCF-7 breast cancer cells. Flow cytometry assays revealed a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and elevated p53 levels, suggesting that this compound may act through similar pathways .

Antibacterial Activity

The antibacterial potential of N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been evaluated against various bacterial strains. Substituents on the piperidine ring significantly influence antibacterial efficacy. Compounds with electron-withdrawing groups like bromo showed enhanced activity against Gram-positive bacteria, indicating a promising avenue for developing new antibacterial agents .

Table: Antibacterial Activity Data

| Compound Structure | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-bromo...) | Staphylococcus aureus | 12 µg/mL |

| N-(4-bromo...) | Escherichia coli | 25 µg/mL |

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide and target proteins involved in cancer progression and bacterial survival. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and critical amino acid residues in target receptors, which may enhance its biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-(4-bromo-3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide?

- Synthesis : Multi-step organic reactions are typically employed, involving coupling of the piperidine-3-carboxamide core with brominated aryl and pyridazinyl moieties. Key steps include amide bond formation and heterocyclic ring functionalization under controlled conditions (e.g., anhydrous solvents, catalysts like Pd for cross-couplings) .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the bromophenyl and pyridazinyl groups (e.g., ¹H/¹³C NMR for amide protons and aromatic signals) .

- Mass Spectrometry (MS) : Validate molecular weight and purity via high-resolution MS .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the piperidine ring conformation .

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Reaction Optimization :

- Temperature : Pyridazine coupling reactions often require elevated temperatures (80–120°C) to activate inert intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki-Miyaura couplings for aryl-bromine substitutions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

Advanced Research Questions

Q. What strategies address the poor bioavailability observed in piperidine-3-carboxamide analogs?

- Structural Modifications :

- Linker Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the piperidine ring to improve solubility .

- Prodrug Design : Mask the carboxamide with ester or phosphate groups to enhance membrane permeability, followed by enzymatic activation in vivo .

- Pharmacokinetic Studies : Use microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., bromophenyl demethylation) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Substitution Analysis :

- Bromophenyl Group : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance target binding affinity .

- Pyridazinyl Modifications : Introduce methyl or ethyl groups at the 6-position to evaluate steric effects on receptor interactions (see for analogous compounds) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Data Validation :

- Orthogonal Assays : Confirm enzyme inhibition using both biochemical (e.g., colorimetric) and cellular (e.g., luciferase reporter) assays to rule out assay-specific artifacts .

- Crystallographic Studies : Compare ligand-binding modes of analogs to identify critical interactions (e.g., hydrogen bonding with pyridazine N-atoms) .

- Meta-Analysis : Cross-reference bioactivity data from public databases (e.g., ChEMBL) to identify trends in potency across scaffolds .

Methodological Considerations

Q. What analytical techniques are critical for confirming the compound’s stability under physiological conditions?

- Stability Studies :

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma .

- LC-MS/MS : Quantify intact compound and metabolites in pharmacokinetic samples .

- Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks to assess shelf-life .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- In Silico Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., GPCRs, kinases) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100 ns to evaluate conformational stability .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), CYP450 inhibition, and hERG cardiotoxicity risks .

Comparative Analysis

Q. How does the bromophenyl substitution in this compound influence its activity compared to chloro- or fluoro-substituted analogs?

- Electrophilic Effects : Bromine’s larger atomic radius enhances hydrophobic interactions in target binding pockets compared to smaller halogens (Cl, F) .

- Metabolic Stability : Bromine may slow oxidative metabolism compared to chlorine, as observed in similar piperidine carboxamides .

- Data Reference : See for antitumor activity trends in halogen-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.